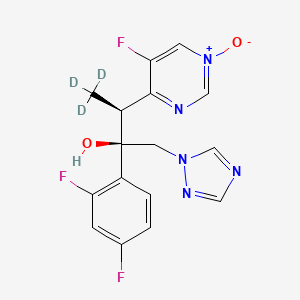

Voriconazole-d3 N-Oxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Voriconazole-d3 N-Oxide is a deuterated analog of Voriconazole, a triazole antifungal medication. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of Voriconazole. The deuterium atoms in this compound provide a stable isotope label, which is useful in various analytical techniques, including mass spectrometry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Voriconazole-d3 N-Oxide involves the N-oxidation of Voriconazole. This process typically uses oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the selective formation of the N-oxide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product’s quality and consistency. The production is carried out in compliance with Good Manufacturing Practices (GMP) to meet regulatory standards.

Análisis De Reacciones Químicas

Types of Reactions: Voriconazole-d3 N-Oxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form other metabolites.

Reduction: Under specific conditions, the N-oxide group can be reduced back to the parent compound, Voriconazole.

Substitution: The triazole ring in this compound can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation, zinc dust in acetic acid.

Substitution: Halogenating agents, alkylating agents.

Major Products Formed:

Oxidation: Further oxidized metabolites.

Reduction: Voriconazole.

Substitution: Various substituted triazole derivatives.

Aplicaciones Científicas De Investigación

Voriconazole-d3 N-Oxide is extensively used in scientific research, particularly in the following areas:

Chemistry: Used as a reference standard in analytical chemistry for the quantification of Voriconazole and its metabolites.

Biology: Employed in studies to understand the metabolic pathways and pharmacokinetics of Voriconazole in biological systems.

Medicine: Utilized in therapeutic drug monitoring to optimize Voriconazole dosing regimens in patients.

Industry: Applied in the development and validation of analytical methods for quality control in pharmaceutical manufacturing.

Mecanismo De Acción

Voriconazole-d3 N-Oxide exerts its effects by inhibiting the enzyme cytochrome P450 14α-sterol demethylase, which is crucial for ergosterol biosynthesis in fungal cell membranes. This inhibition disrupts the integrity and function of the fungal cell membrane, leading to cell lysis and death. The deuterium atoms in this compound do not alter the compound’s mechanism of action but provide a stable isotope label for analytical purposes.

Comparación Con Compuestos Similares

Voriconazole: The parent compound, used as an antifungal medication.

Fluconazole: Another triazole antifungal with a similar mechanism of action.

Itraconazole: A triazole antifungal with a broader spectrum of activity.

Uniqueness: Voriconazole-d3 N-Oxide is unique due to the presence of deuterium atoms, which provide a stable isotope label. This feature makes it particularly valuable in pharmacokinetic studies and analytical chemistry, where precise quantification and tracking of the compound are essential.

Actividad Biológica

Voriconazole-d3 N-Oxide (VNO) is a significant metabolite of voriconazole, a triazole antifungal drug primarily used to treat serious fungal infections. Understanding the biological activity of VNO is essential for optimizing therapeutic applications and assessing potential side effects. This article delves into the pharmacokinetics, photobiological effects, and clinical implications of VNO, supported by data tables and relevant research findings.

Pharmacokinetics of this compound

Voriconazole undergoes extensive metabolism in the liver, primarily through cytochrome P450 enzymes, particularly CYP2C19, CYP2C9, and CYP3A4. The resulting metabolites include voriconazole N-oxide, which plays a crucial role in the drug's pharmacokinetic profile.

Key Findings on Metabolism

- Enzyme Contributions : Studies indicate that CYP2C19 is the most significant enzyme in the formation of VNO, contributing approximately 37.6% to its metabolism. In contrast, CYP2C9 and CYP3A4 contribute minimally (1.37% and 12.5%, respectively) .

- Metabolic Stability : Voriconazole N-oxide exhibits different metabolic stability compared to its parent compound. The clearance rates for VNO were observed to be significantly lower than those for voriconazole itself, indicating a prolonged presence in circulation .

Table 1: Metabolism Kinetics of Voriconazole and Its N-Oxide

| Enzyme | Contribution to Metabolism (%) | Clearance Rate (µL/min·mg) |

|---|---|---|

| CYP2C19 | 37.6 | 3.30 |

| CYP2C9 | 1.37 | 0.120 |

| CYP3A4 | 12.5 | 1.10 |

Photobiological Effects

Voriconazole and its N-oxide metabolite have been studied for their photobiological effects, particularly concerning UV radiation exposure.

Key Observations

- UV Absorption : Both voriconazole and VNO absorb UVB radiation but do not sensitively affect keratinocytes acutely following UVB exposure. However, VNO shows a significant UVA absorption band when exposed to sustained UVB light, suggesting it can form photoproducts that may contribute to phototoxicity .

- Reactive Oxygen Species (ROS) Generation : VNO has been shown to sensitize cells to UVA-induced oxidative stress, leading to increased levels of ROS and oxidative DNA damage . This mechanism may explain some adverse effects associated with voriconazole therapy.

Table 2: Photobiological Activity of Voriconazole and VNO

| Compound | UVB Sensitization | UVA Sensitization | ROS Generation |

|---|---|---|---|

| Voriconazole | No | Moderate | Yes |

| Voriconazole N-Oxide | No | High | Yes |

Clinical Implications

The clinical relevance of voriconazole N-oxide extends beyond its pharmacokinetics and photobiological effects; it also plays a crucial role in therapeutic drug monitoring (TDM).

Case Studies

-

Therapeutic Drug Monitoring : A study involving 61 patients treated with voriconazole demonstrated that measuring VNO levels can provide insight into individual metabolic capacities and help adjust dosing regimens effectively . The median plasma concentrations observed were:

- Voriconazole: 2.4 μg/ml

- Voriconazole N-Oxide: 2.1 μg/ml

- Metabolic Ratio (VRC/VNO): 1.0

- Phototoxicity Assessment : In another clinical observation, patients receiving voriconazole were monitored for signs of phototoxicity, correlating with elevated levels of VNO and its potential role in sensitizing patients to UV radiation .

Propiedades

IUPAC Name |

(2R,3S)-4,4,4-trideuterio-2-(2,4-difluorophenyl)-3-(5-fluoro-1-oxidopyrimidin-1-ium-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N5O2/c1-10(15-14(19)5-24(26)9-21-15)16(25,6-23-8-20-7-22-23)12-3-2-11(17)4-13(12)18/h2-5,7-10,25H,6H2,1H3/t10-,16+/m0/s1/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPLFPLUCFPRUHU-QLWAGJNOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=[N+](C=C1F)[O-])C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[C@@H](C1=NC=[N+](C=C1F)[O-])[C@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.